- Preparation of heterocyclyl-substituted 1,4-dihydroquinolin-4-one-3-carboxylic acids as antibacterials, United States, , ,
Cas no 97817-23-7 (4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)

4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine Chemical and Physical Properties
Names and Identifiers
-
- 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-amine
- 4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridin-2-amine
- Thiazolo[5,4-c]pyridin-2-amine,4,5,6,7-tetrahydro-
- 2-amino-4,5,6,7-tetrahydrothiazolo<5,4-c>pyridine
- 4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine
- 4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine(SALTDATA: FREE)
- 4,5,6,7-Tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine
- 2-Amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine
- 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-ylamine
- Thiazolo[5,4-c]pyridin-2-amine, 4,5,6,7-tetrahydro-
- 4H,5H,6H,7H-[1,3]THIAZOLO[5,4-C]PYRIDIN-2-AMINE
- 4,5,6,7-tetrahydro-thiazolo(5,4-c)pyridin-2-ylamine
- YYZRTZLOUDOIGR-UHFFFAOYSA-N
- 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-amine (ACI)
- (4,5,6,7-Tetrahydrothiazolo[5,4-〈c]pyridin-2-yl)amine
- ALBB-016398
- EN300-37561
- SCHEMBL172067
- STL140682
- 97817-23-7
- CS-11074
- CS-0039283
- SY004724
- AKOS000141194
- MFCD06657759
- Z234895083
- 4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridin-2-yl-amine
- J-514057
- thiazolo[5,4-c]pyridin-2-amine, 4,5,6,7-tetrahydro-, dihydrochloride
- DTXSID50542824
- F19592
- AC-7184
- 4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine
-
- MDL: MFCD06657759
- Inchi: 1S/C6H9N3S/c7-6-9-4-1-2-8-3-5(4)10-6/h8H,1-3H2,(H2,7,9)
- InChI Key: YYZRTZLOUDOIGR-UHFFFAOYSA-N
- SMILES: N1C2CCNCC=2SC=1N
Computed Properties
- Exact Mass: 155.05200
- Monoisotopic Mass: 155.051718
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 130
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.1
- Topological Polar Surface Area: 79.2
Experimental Properties
- Color/Form: No data avaiable
- Density: 1.323
- Melting Point: 195 ºC
- Boiling Point: 353 ºC
- Flash Point: 167 ºC
- Refractive Index: 1.644
- PSA: 79.18000
- LogP: 1.28100
- Vapor Pressure: No data available
4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine Security Information
- Signal Word:Warning
- Hazard Statement: H302 (100%) H315 (100%) H319 (100%)
-
Warning Statement:
P264 wash thoroughly after treatment
p280 wear protective gloves / protective clothing / wear protective eye masks / wear protective masks
p305 if in eyes
p351 rinse carefully with water for a few minutes
p338 remove contact lenses (if any) and easy to operate, continue rinsing
p337 if eye irritation persists
p313 get medical advice / care - Safety Instruction: H302 (100%) H315 (100%) H319 (100%)
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Fluorochem | 221559-250mg |
4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-ylamine |
97817-23-7 | 95% | 250mg |
£73.00 | 2022-03-01 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JG319-50mg |
4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine |
97817-23-7 | 97+% | 50mg |
263.0CNY | 2021-07-14 | |
TRC | T890245-50mg |
4,5,6,7-Tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine |
97817-23-7 | 50mg |
$ 70.00 | 2022-06-02 | ||
Enamine | EN300-37561-0.05g |
4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine |
97817-23-7 | 95% | 0.05g |
$20.0 | 2023-02-10 | |
Enamine | EN300-37561-0.1g |
4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine |
97817-23-7 | 95% | 0.1g |
$29.0 | 2023-02-10 | |
Fluorochem | 221559-1g |
4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-ylamine |
97817-23-7 | 95% | 1g |
£143.00 | 2022-03-01 | |
Ambeed | A515101-1g |
4,5,6,7-Tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine |
97817-23-7 | 97% | 1g |
$112.0 | 2025-02-21 | |
TRC | T890245-500mg |
4,5,6,7-Tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine |
97817-23-7 | 500mg |
$ 365.00 | 2022-06-02 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T41510-1g |
4,5,6,7-Tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine |
97817-23-7 | 97% | 1g |
¥1405.0 | 2024-07-15 | |
Ambeed | A515101-100mg |
4,5,6,7-Tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine |
97817-23-7 | 97% | 100mg |
$55.0 | 2024-07-18 |
4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine Production Method
Synthetic Routes 1
Synthetic Routes 2
- Thiazolopyridines improve adipocyte function by inhibiting 11 beta-HSD1 oxoreductase activityPreparation of 6-fluoro-1,4-dihydro-4-oxo-(1,8-naphthyridine or quinoline)-3-carboxylic acid derivatives as antibacterial agentsAnalgesic tetrahydrothiazolo[5,4-c]pyridinesJournal of Chemistry, 2017, ,,
Synthetic Routes 3
- Preparation of hydrazinothiazolopyridines as antiinflammatories, Federal Republic of Germany, , ,
Synthetic Routes 4
2.1 Reagents: Acetic acid Solvents: Methanol
- Preparation of heterocyclyl-substituted 1,4-dihydroquinolin-4-one-3-carboxylic acids as antibacterials, United States, , ,
Synthetic Routes 5
2.1 Reagents: Hydrazine
3.1 Reagents: Acetic acid Solvents: Methanol
- Preparation of heterocyclyl-substituted 1,4-dihydroquinolin-4-one-3-carboxylic acids as antibacterials, United States, , ,
Synthetic Routes 6
2.1 Solvents: Methanol , Dichloromethane
3.1 Reagents: 1-Propanol , Hydrochloric acid
4.1 Reagents: Hydrazine
5.1 Reagents: Acetic acid Solvents: Methanol
- Preparation of heterocyclyl-substituted 1,4-dihydroquinolin-4-one-3-carboxylic acids as antibacterials, United States, , ,
Synthetic Routes 7
- Preparation of hydrazinothiazolopyridines as antiinflammatories, Federal Republic of Germany, , ,
Synthetic Routes 8
2.1 Reagents: 1-Propanol , Hydrochloric acid
3.1 Reagents: Hydrazine
4.1 Reagents: Acetic acid Solvents: Methanol
- Preparation of heterocyclyl-substituted 1,4-dihydroquinolin-4-one-3-carboxylic acids as antibacterials, United States, , ,
Synthetic Routes 9
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; 2 h, rt
1.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate ; 3 h, rt
- Process for preparation of 2-amino-5-CBZ-4,5,6,7-tetrahydrothiazolo[5,4-C]pyridine using N-tert-butoxycarbonyl-4-piperidoneIdentification of novel GPR81 agonist lead series for target biology evaluationDesign, synthesis, and structure-activity-relationship of tetrahydrothiazolopyridine derivatives as potent smoothened antagonistsChina, 2020, 30(4), 721-732,
Synthetic Routes 10
- Bicyclic compounds with potential antiulcer and/or antisecretory activity. III. 2-Substituted tetrahydrothiazolo-[5,4-c]pyridinesFarmaco, 1988, 43(7-8), 575-96,
4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine Raw materials
- 2-(4-bromo-3-oxobutyl)-2,3-dihydro-1H-isoindole-1,3-dione
- 4-(2-Aminoethyl)-1,3-thiazol-2-amine
- 2-2-(2-amino-1,3-thiazol-4-yl)ethyl-2,3-dihydro-1H-isoindole-1,3-dione
- tert-butyl 2-amino-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate
- 3-Bromopiperidin-4-one hydrobromide
- ethyl 2-amino-4H,5H,6H,7H-1,3thiazolo5,4-cpyridine-5-carboxylate
- 2-(3-oxobutyl)-2,3-dihydro-1H-isoindole-1,3-dione
- Ethyl 3-bromo-4-oxo-piperidine-1-carboxylate
4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine Preparation Products
4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine Related Literature
-
D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905
-
Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
-
Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
-
Eliseo Ruiz,Jordi Cirera,Santiago Alvarez,Claudia Loose,Jens Kortus Chem. Commun., 2008, 52-54
-
Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849
Additional information on 4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine
Introduction to 4,5,6,7-Tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine (CAS No. 97817-23-7)
4,5,6,7-Tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine, identified by the chemical compound code CAS No. 97817-23-7, is a heterocyclic organic molecule that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the thiazolo[5,4-c]pyridine scaffold, a structural motif known for its broad biological activity and potential therapeutic applications. The unique arrangement of nitrogen and sulfur atoms in its core structure imparts distinct electronic and steric properties, making it a valuable scaffold for drug discovery and development.
The synthesis of 4,5,6,7-Tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine involves a series of well-defined chemical transformations that highlight the versatility of heterocyclic chemistry. The process typically begins with the condensation of appropriate precursors under controlled conditions to form the thiazolo[5,4-c]pyridine core. Subsequent functionalization at the 2-position introduces the amine group, which is critical for further derivatization and biological evaluation. The synthetic route underscores the importance of precise reaction conditions to ensure high yield and purity, which are essential for subsequent pharmacological studies.
Recent advancements in computational chemistry have facilitated a deeper understanding of the molecular interactions involving 4,5,6,7-Tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine. Molecular docking studies have revealed that this compound can interact with various biological targets, including enzymes and receptors involved in critical cellular pathways. These interactions suggest potential applications in modulating pathways associated with inflammation, neurodegeneration, and cancer. The ability to predict binding affinities and mode of action using computational tools has significantly accelerated the drug discovery process for this class of compounds.
In the realm of medicinal chemistry, the thiazolo[5,4-c]pyridine scaffold has been extensively explored due to its structural diversity and biological relevance. Researchers have demonstrated that modifications at different positions of this scaffold can lead to compounds with enhanced potency and selectivity. For instance, studies have shown that substituents at the 2-position can significantly influence the pharmacokinetic properties of derivatives. This flexibility makes 4,5,6,7-Tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine a promising candidate for further optimization into novel therapeutic agents.
The pharmacological profile of 4,5,6,7-Tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine has been evaluated in various in vitro and in vivo models. Initial studies have highlighted its potential as an inhibitor of certain kinases and enzymes implicated in disease progression. The compound's ability to disrupt aberrant signaling pathways makes it particularly interesting for therapeutic intervention in conditions such as chronic inflammation and metabolic disorders. Additionally, its structural features suggest compatibility with oral administration routes, which would be advantageous for patient compliance.
One of the most compelling aspects of 4,5,6,7-Tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine is its synthetic accessibility. The well-documented synthetic routes allow for scalable production under good manufacturing practices (GMP), which is crucial for advancing preclinical and clinical studies. The compound's stability under various storage conditions further enhances its feasibility as a research tool and potential drug candidate. These attributes position it as a valuable asset in pharmaceutical libraries and screening campaigns.
As research continues to uncover new biological targets and mechanisms underlying human diseases, 4, 5, 6, 7-Tetrahydro-thiazolo[5, 4-c]pyridin-2-ylamine is poised to play a significant role in addressing unmet medical needs. The integration of traditional wet chemistry with modern computational methods has streamlined the process of identifying promising derivatives from this scaffold. This synergy between experimental and computational approaches promises to accelerate the development pipeline for novel therapeutics based on thiazolo[5, 4-c]pyridine motifs.
The future directions for research on CAS No. 97817-23-7 include exploring its potential in combination therapies and investigating its effects on disease models relevant to human health. By leveraging advanced chemical biology techniques, researchers can elucidate the detailed mechanisms by which this compound exerts its effects on biological systems. Such insights will be instrumental in guiding the design of next-generation drugs that build upon the success demonstrated by early derivatives.
In conclusion, 4, 5, 6, 7-Tetrahydro-thiazolo[5, 4-c]pyridin-2-ylamine represents a fascinating compound with significant promise in pharmaceutical applications. Its unique structural features,* combined with* its favorable pharmacological profile,* make* it an attractive candidate for further exploration.* As* our understanding* of biological pathways* advances,* so too* will* our ability* to harness* this* scaffold* for therapeutic purposes.* The* continued* investigation* into* CAS No.* 97817-23-7* holds* great* promise* for* improving* human health* through* innovative drug discovery.
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